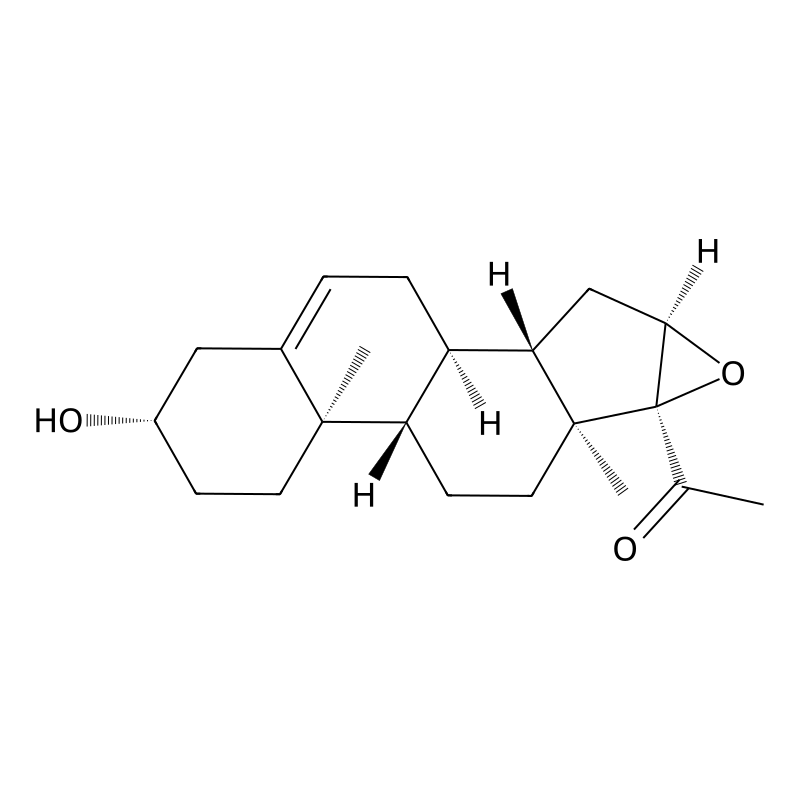

16alpha,17alpha-Epoxypregnenolone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

16alpha,17alpha-Epoxypregnenolone (also known as 3β-hydroxy-16α,17α-epoxypregnenolone) is a steroid molecule with a structure similar to pregnenolone, a precursor to various hormones including progesterone, cortisol, and estradiol []. While the physiological role of 16alpha,17alpha-Epoxypregnenolone in the human body remains unclear, its structural properties have made it an interesting molecule for scientific research in a few areas:

Intermediate in Steroid Synthesis

Due to its resemblance to pregnenolone, 16alpha,17alpha-Epoxypregnenolone has been studied as a potential intermediate in the synthesis of various steroid hormones. Research has explored its use in the laboratory creation of specific steroids, such as 16β-methyl-16α,17α-epoxypregnenolone, which serves as a precursor for other steroid derivatives [].

Metabolic Studies

Scientists have investigated the metabolism of 16alpha,17alpha-Epoxypregnenolone to understand its breakdown pathways within the body. This research can provide insights into steroid hormone metabolism in general [].

16alpha,17alpha-Epoxypregnenolone is a steroid compound characterized by an epoxy group at the 16 and 17 positions of the pregnenolone structure. Its molecular formula is C21H30O3, and it is classified as an epoxy steroid. The compound is notable for its structural modifications that influence its biological properties and reactivity in

Key Reactions- Epoxidation: The formation of the epoxy group from precursors like diosgenin.

- Nucleophilic Substitution: Interaction with nucleophiles, leading to diverse derivatives.

- Hydroxylation: The compound can undergo hydroxylation, producing biologically active metabolites .

The biological activity of 16alpha,17alpha-Epoxypregnenolone has been studied in various contexts. It exhibits potential pharmacological effects, including anti-inflammatory and immunomodulatory activities. Some studies suggest that derivatives of this compound may play roles in modulating steroid hormone activity and could be beneficial in treating conditions related to hormonal imbalances and certain cancers .

The synthesis of 16alpha,17alpha-Epoxypregnenolone can be achieved through several methods:

- Oxidation: Conversion from diosgenin through oxidation processes.

- Epoxidation: Direct epoxidation of pregnenolone or its derivatives.

- Hydrolysis and Elimination: Involves hydrolytic cleavage followed by elimination reactions to yield the epoxy structure .

These methods allow for the efficient production of 16alpha,17alpha-Epoxypregnenolone for research and potential therapeutic applications.

16alpha,17alpha-Epoxypregnenolone has several applications in medicinal chemistry and biochemistry:

- Pharmaceutical Development: Investigated for its potential use in drug formulations targeting hormonal disorders.

- Biochemical Research: Used as a substrate in studies exploring steroid metabolism and enzymatic transformations.

- Synthetic Chemistry: Serves as a building block for synthesizing more complex steroid compounds with specific biological activities .

Research on interaction studies indicates that 16alpha,17alpha-Epoxypregnenolone can interact with various biological systems. For example, studies have shown that it can undergo biotransformation by specific bacterial strains like Burkholderia cepacia, leading to the formation of hydroxylated metabolites that may possess enhanced biological activities . Additionally, its interactions with enzymes involved in steroid metabolism have been explored, providing insights into its potential therapeutic roles.

Several compounds share structural similarities with 16alpha,17alpha-Epoxypregnenolone. These include:

- Pregnenolone: The parent compound without the epoxy group; serves as a precursor for many steroid hormones.

- Dehydroepiandrosterone: A major adrenal steroid hormone involved in various metabolic pathways.

- Progesterone: A key hormone in the reproductive system; structurally similar but with different functional groups.

Comparison TableCompound Structural Features Biological Activity 16alpha,17alpha-Epoxypregnenolone Epoxy group at positions 16 & 17 Anti-inflammatory properties; potential cancer treatment Pregnenolone No epoxy group Precursor for other steroid hormones Dehydroepiandrosterone Double bond at position 5 Involved in androgen synthesis Progesterone Ketone at position 3 Regulates menstrual cycle and pregnancy

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 16alpha,17alpha-Epoxypregnenolone | Epoxy group at positions 16 & 17 | Anti-inflammatory properties; potential cancer treatment |

| Pregnenolone | No epoxy group | Precursor for other steroid hormones |

| Dehydroepiandrosterone | Double bond at position 5 | Involved in androgen synthesis |

| Progesterone | Ketone at position 3 | Regulates menstrual cycle and pregnancy |

The uniqueness of 16alpha,17alpha-Epoxypregnenolone lies in its specific epoxy structure, which influences its reactivity and biological properties compared to these similar compounds. This distinct feature allows for unique interactions within biological systems and potential therapeutic applications not shared by other steroids.

Traditional Synthesis Routes from Steroidal Precursors

Epoxidation of 16-Dehydropregnenolone Acetate

The epoxidation of 16-dehydropregnenolone acetate represents one of the most established synthetic routes for producing 16alpha,17alpha-epoxypregnenolone [1]. This methodology exploits the inherent reactivity of the 16,17-double bond present in the dehydro precursor to form the desired epoxide functionality through controlled oxidation processes.

The traditional epoxidation procedure involves treating 16-dehydropregnenolone acetate with hydrogen peroxide-urea adduct under alkaline conditions [1]. The reaction parameters typically include suspension of 35 grams of 16-dehydropregnenolone acetate in 500 milliliters of methanol, followed by treatment with 4 Normal sodium hydroxide solution containing 8.9 grams in 50 milliliters of water [1]. The addition of 18 grams of hydrogen peroxide-urea adduct facilitates the epoxidation process [1]. The reaction mixture requires storage at 5 degrees Celsius for 72 hours with intermittent agitation to ensure complete conversion [1].

Table 1: Reaction Conditions for 16-Dehydropregnenolone Acetate Epoxidation

| Parameter | Specification |

|---|---|

| Starting Material | 16-Dehydropregnenolone acetate (35 g) |

| Solvent | Methanol (500 mL) |

| Base | 4N NaOH (8.9 g in 50 mL H₂O) |

| Oxidizing Agent | Hydrogen peroxide-urea adduct (18 g) |

| Temperature | 5°C |

| Reaction Time | 72 hours |

| Yield | 97% |

| Product Melting Point | 187-190°C |

The nuclear magnetic resonance spectroscopic characterization reveals distinctive signals that confirm successful epoxidation [1]. The proton nuclear magnetic resonance spectrum displays a multiplet at 5.3 parts per million corresponding to the olefinic proton, a singlet at 3.67 parts per million for the carbon-16 hydrogen, and a multiplet at 3.5 parts per million for the carbon-3 hydrogen [1]. The acetate methyl group appears as a singlet at 2.0 parts per million, while the angular methyl groups at carbon-18 and carbon-19 positions appear as two separate singlets at 1.2 and 1.0 parts per million respectively [1].

An alternative synthetic approach employs chromium trioxide as the oxidizing agent in acidic medium [12]. This methodology requires preparation of an oxidant solution containing 25 grams of chromium trioxide dissolved in 25 milliliters of water and 10 milliliters of glacial acetic acid, precooled to 0-5 degrees Celsius [12]. The substrate is dissolved in a mixture of dichloromethane and glacial acetic acid before oxidant addition [12].

Recent patents describe improved methodologies that achieve higher yields and reduced reaction times [5]. One such method involves treating the substrate with sodium hydroxide and hydrogen peroxide under controlled temperature conditions, achieving yields exceeding 75% within significantly shorter reaction periods compared to traditional approaches [5].

Diosgenin-Based Semi-Synthetic Pathways

Diosgenin serves as a crucial starting material for the semi-synthetic production of 16alpha,17alpha-epoxypregnenolone through multi-step chemical transformations [10] [12]. This natural steroidal sapogenin, primarily extracted from Dioscorea species, provides an economically viable route for large-scale steroid synthesis [14].

The diosgenin-based synthesis pathway initiates with the conversion of diosgenin to pseudodiosgenin diacetate through acetolysis reactions [12]. This transformation involves treating diosgenin with acetic anhydride in hydrocarbon solvents under elevated temperature and pressure conditions [12]. The reaction typically employs a molar ratio of 1:3.5 for diosgenin to acetic anhydride in xylene solvent at temperatures reaching 100 degrees Celsius [12]. The process generates in-built pressure of approximately 5-6 kilograms per square centimeter over 10 hours, yielding pseudodiosgenin diacetate in greater than 90% yield [12].

Table 2: Diosgenin-Based Semi-Synthetic Pathway Conditions

| Reaction Step | Reagent | Conditions | Yield |

|---|---|---|---|

| Acetolysis | Acetic anhydride (3.5 eq) | 100°C, 5-6 kg/cm², 10 h | >90% |

| Oxidation | Chromium trioxide | 0-5°C, aqueous acetic acid | 85-90% |

| Hydrolysis | Mineral acid | Elevated temperature | 60-70% |

The subsequent oxidation of pseudodiosgenin diacetate to the corresponding ketone derivative employs chromium trioxide in aqueous acetic acid medium [12]. This oxidative cleavage of the furan ring system generates the pregnane skeleton with the requisite carbonyl functionality [12]. The oxidation reaction requires careful temperature control, typically maintained between 0-5 degrees Celsius during reagent addition to prevent over-oxidation and side product formation [12].

The final hydrolysis step converts the oxidized intermediate to 16-dehydropregnenolone acetate through acid-catalyzed elimination and rearrangement processes [12]. This transformation involves heating the substrate in mineral acid solution, facilitating the removal of the remaining diosgenin-derived substituents and formation of the 16,17-double bond [7]. The overall yield from diosgenin to 16-dehydropregnenolone acetate typically ranges from 60-75% depending upon reaction optimization [7] [12].

Modern metabolic engineering approaches have enabled the biosynthetic production of diosgenin in yeast systems, providing sustainable alternatives to plant extraction [14]. These engineered pathways integrate genes from plants, animals, and yeast to construct chimeric biosynthetic routes capable of producing diosgenin at concentrations reaching 10 milligrams per liter [14]. The heterologous expression systems utilize cholesterol as an intermediate, converting it to diosgenin through cytochrome P450-mediated oxidations [14].

The diosgenin biosynthetic pathway involves sequential enzymatic transformations beginning with acetyl-coenzyme A conversion to isopentenyl diphosphate through either mevalonate or methylerythritol phosphate pathways [13]. Farnesyl pyrophosphate formation occurs through the action of farnesyl diphosphate synthase, followed by squalene synthase and squalene epoxidase-mediated conversion to 2,3-oxidosqualene [13]. The cyclization of 2,3-oxidosqualene by cycloartenol synthase generates cycloartenol, which undergoes further enzymatic modifications to produce cholesterol [13]. Final conversion to diosgenin involves oxidation, glycosylation, and cyclization reactions catalyzed by cytochrome P450 enzymes [13].

Novel Catalytic Approaches for Regioselective Epoxidation

Contemporary research has focused on developing catalytic methodologies that achieve enhanced regioselectivity and stereoselectivity in steroid epoxidation reactions [18] [19]. These approaches utilize transition metal complexes and enzymatic systems to control the spatial orientation of epoxide formation.

Ruthenium-based catalytic systems have demonstrated exceptional stereoselectivity in the epoxidation of delta-5-unsaturated steroids [18] [19]. A novel ruthenium(II) bioxazoline complex facilitates beta-stereoselective epoxidation under aerobic conditions, achieving stereoselectivities ranging from 88-96% with excellent yields [18] [19]. This catalytic system preferentially attacks the beta-face of the steroid nucleus due to conformational changes occurring during the reaction [19]. The overall steroid conformation transitions from a nearly planar arrangement in the starting material to a bent configuration at the A-B ring junction in the epoxide product [19].

Table 3: Catalytic Epoxidation Methods and Selectivities

| Catalyst System | Substrate Type | Stereoselectivity | Yield | Reaction Conditions |

|---|---|---|---|---|

| Ru(II) bioxazoline | Δ⁵-steroids | 88-96% β | >85% | Aerobic, ambient temp |

| CYP17A1 (wild-type) | 16,17-dehydro compounds | 50% α,β-epoxide | Variable | Reconstituted system |

| CYP17A1 (A105L mutant) | 16,17-dehydro compounds | Enhanced selectivity | Reduced | Mutant enzyme |

Cytochrome P450 enzymes represent another class of biocatalysts capable of performing regioselective epoxidations on steroid substrates [15] [30]. Human cytochrome P450c17 demonstrates 16alpha,17-epoxidase activity toward 16,17-dehydroprogesterone, producing both epoxide and 21-hydroxylated products in approximately equal ratios [15] [30]. The epoxidation activity correlates directly with the enzyme's progesterone 16alpha-hydroxylase activity and shows enhancement when 17-hydroxylation occurs simultaneously [15] [30].

Site-directed mutagenesis studies have revealed structure-activity relationships governing catalytic selectivity [15] [30]. The CYP17A1 mutation A105L, which exhibits reduced 16alpha-hydroxylase activity, produces epoxide and 21-hydroxylated products in a 1:5 ratio compared to the 1:1 ratio observed with wild-type enzyme [15] [30]. This altered product distribution demonstrates that epoxidation activity derives primarily from the enzyme's capacity to perform 16alpha-hydroxylation [15] [30].

Microsomal cytochrome P450 systems from rat liver demonstrate regioselective oxidation of biolefinic steroids [16]. These systems convert androsta-5,16-dien-3beta-ol to multiple products including 16alpha,17alpha-epoxyandrost-5-en-3beta-ol and 16beta,17beta-epoxyandrost-5-en-3beta-ol [16]. The epoxidation shows stereoselective preference for forming the 16,17alpha-epoxide as the major product [16]. This reaction is strongly inhibited by carbon monoxide and activated by 2-diethylaminoethyl 2,2-diphenylvalerate hydrochloride [16].

The mechanistic basis for cytochrome P450-catalyzed epoxidations involves formation of highly reactive iron-oxo intermediates [30]. These species can function as both electrophilic and nucleophilic oxidants depending upon substrate characteristics and active site environment [30]. Density functional theory calculations support involvement of electrophilic iron-oxene species in the epoxidation mechanism [30].

Solid-Phase Synthesis and Green Chemistry Alternatives

Solid-phase synthesis methodologies offer significant advantages for steroid chemistry including simplified purification procedures, reduced solvent consumption, and enhanced reaction control [22] [26]. These approaches utilize polymer-supported reagents and substrates to facilitate efficient transformations while minimizing environmental impact.

The development of solid-phase steroid synthesis has focused primarily on phenolic steroid derivatives, with particular attention to estradiol analogs [22]. Multiple linker strategies have been evaluated for attaching phenolic steroids to polystyrene resins, including benzylic ether (Merrifield), 4-alkoxy-benzylic ethers (Wang, Sheppard), tetrahydropyranyl ether (Ellman), benzoic ester, and ortho-nitrobenzyl ether systems [22]. Among these approaches, the ortho-nitrobenzyl ether photolabile linker demonstrates superior performance for releasing final products with acceptable purities [22].

Table 4: Solid-Phase Linker Systems for Steroid Synthesis

| Linker Type | Attachment Chemistry | Cleavage Conditions | Product Purity |

|---|---|---|---|

| Merrifield (benzylic ether) | Phenol alkylation | Acidic | Moderate |

| Wang (4-alkoxy-benzylic) | Phenol alkylation | Acidic | Good |

| Ellman (tetrahydropyranyl) | Phenol protection | Acidic | Good |

| Photolabile (o-nitrobenzyl) | Phenol alkylation | UV irradiation | Excellent |

Solid-phase extraction techniques have been adapted for steroid synthesis and purification, particularly for sulfate conjugates [26]. These methodologies enable rapid synthesis and purification of steroid sulfates suitable for analytical reference standards [26]. The approach utilizes standard solid-phase extraction cartridges routinely employed in analytical laboratories, making the technology readily accessible [26]. Successful sulfation reactions have been demonstrated on substrates as small as 1 microgram, monitored by liquid chromatography-mass spectrometry [26].

Green chemistry principles have been increasingly integrated into steroid synthesis processes to reduce environmental impact and improve sustainability [25] [28]. These approaches emphasize catalytic processes, heterogeneous catalysts, microwave technologies, and ionic liquids as alternative solvents [25]. Lipase-catalyzed reactions represent particularly promising green chemistry applications in steroid synthesis [28].

Enzymatic acylation and alcoholysis reactions using lipases demonstrate high regioselectivity and stereoselectivity for steroid substrates [28]. These transformations occur under mild reaction conditions with minimal environmental impact [28]. Lipase-catalyzed processes have been successfully applied to androstane, pregnane, and cholestane derivatives, producing acetyl and fatty acid derivatives with biological activity as neurosteroids, hormones, and glucocorticoids [28].

Alternative solvent systems have been developed to replace hazardous organic solvents traditionally used in steroid synthesis [23] [24]. Dipropyleneglycol dimethylether has emerged as a green alternative to dimethylformamide in solid-phase peptide synthesis, demonstrating low human toxicity and ready biodegradability [23]. Similar principles have been applied to steroid synthesis, though specific applications to 16alpha,17alpha-epoxypregnenolone synthesis require further development.

Process intensification strategies have eliminated solvent-intensive washing steps in solid-phase synthesis [24]. These innovations achieve up to 95% waste reduction while maintaining product quality and reaction efficiency [24]. The elimination of washing steps represents a paradigm shift toward more sustainable synthetic methodologies that could be adapted for steroid synthesis applications.

The biotransformation of 16alpha,17alpha-epoxypregnenolone represents a complex network of enzymatic processes that demonstrate the remarkable catalytic diversity of microbial systems. This steroid compound, characterized by its epoxide bridge between the 16alpha and 17alpha positions, serves as a unique substrate for various microorganisms capable of sophisticated steroid modifications. The following sections examine the specific mechanisms through which fungi and bacteria metabolize this compound, focusing on the enzymatic pathways that lead to structurally diverse metabolites with potential pharmaceutical applications.

Baeyer-Villiger Oxidation Pathways in Fungal Systems

Baeyer-Villiger oxidation represents one of the most significant biotransformation pathways for 16alpha,17alpha-epoxypregnenolone in fungal systems. This reaction, catalyzed by specialized enzymes known as Baeyer-Villiger monooxygenases, involves the insertion of molecular oxygen into carbon-carbon bonds adjacent to carbonyl groups, ultimately leading to the formation of lactones or esters [1].

Penicillium lanosocoeruleum has emerged as a particularly efficient organism for the Baeyer-Villiger oxidation of steroid substrates, including epoxy-containing pregnenolone derivatives. This fungal species demonstrates remarkable catalytic activity, converting steroid substrates with yields ranging from 70 to 99 percent [2]. The enzyme system in Penicillium lanosocoeruleum exhibits high specificity for 4-en-3-oxo steroid substrates while showing limited acceptance of 3beta-hydroxy-5-ene functionality [3].

The mechanistic pathway of Baeyer-Villiger oxidation in these fungal systems involves the formation of a flavin hydroperoxide intermediate through the reaction of reduced flavin adenine dinucleotide with molecular oxygen. This intermediate subsequently attacks the carbonyl carbon of the steroid substrate, leading to the migration of one of the adjacent carbon groups and the formation of an ester or lactone product [1]. In the case of 16alpha,17alpha-epoxypregnenolone, this process typically results in the formation of D-ring lactones, which represent important pharmaceutical intermediates.

Aspergillus flavus has also been identified as a capable biocatalyst for Baeyer-Villiger oxidations, particularly of linear and aryl ketones. The characterized enzyme BVMO AFL838 from this organism demonstrates significant substrate inhibition with certain aromatic substrates, with this inhibition being more pronounced under conditions of low pH, enzyme concentration, and buffer concentration [4]. The enzyme shows preferential oxidation of aliphatic ketones and aryl ketones when the phenyl groups are separated by at least two carbons from the carbonyl group [4].

The substrate specificity patterns observed in fungal Baeyer-Villiger monooxygenases reveal important structure-activity relationships. Penicillium species generally demonstrate high activity toward androsterone, epiandrosterone, and androstanedione, converting these substrates to corresponding D-ring delta-lactones with excellent yields [1]. However, the enzyme systems show distinct preferences based on the stereochemistry and substitution patterns of the steroid substrates.

Bacterial Hydroxylation Mechanisms (e.g., Burkholderia cepacia)

Burkholderia cepacia represents a paradigmatic example of bacterial hydroxylation capabilities in steroid biotransformation. This organism possesses sophisticated cytochrome P450 systems and alkane hydroxylases that enable it to perform regioselective and stereoselective hydroxylation reactions on complex steroid substrates [5].

The alkane hydroxylase system in Burkholderia cepacia demonstrates remarkable substrate flexibility, being induced by alkanes ranging from 12 to at least 30 carbon atoms in chain length. The expression of the alkane hydroxylase gene (alkB) is subject to complex regulation, showing fivefold higher transcription levels at the onset of stationary phase compared to exponential growth conditions [5]. This enzyme system operates through a mechanism involving terminal oxidation of alkyl chains, which can be extended to the hydroxylation of steroid side chains and ring positions.

The cytochrome P450 systems in Burkholderia cepacia exhibit broad substrate specificity and can catalyze hydroxylation at multiple positions on steroid molecules. These enzymes operate through a well-characterized catalytic cycle involving the binding of substrate, reduction of the heme iron, oxygen binding and activation, and subsequent hydroxylation with the release of water [6]. The specific positioning of hydroxyl groups depends on the active site architecture and the orientation of the steroid substrate within the enzyme binding pocket.

Cladosporium species have also demonstrated significant hydroxylation capabilities toward 16alpha,17alpha-epoxypregnenolone and related compounds. Under optimized fermentation conditions, Cladosporium sp. strain IS547 achieves conversion yields of 20.58 percent for specific hydroxylated products, including 20-hydroxyl-16alpha,17alpha-epoxypregna-4-dien-3-one [7]. This organism represents the first reported example of Cladosporium-mediated steroid biotransformation for the production of active pharmaceutical intermediates [7].

The hydroxylation mechanisms in bacterial systems typically involve the activation of molecular oxygen through electron transfer chains. In cytochrome P450 systems, electrons are transferred from NADPH through flavin-containing reductases to the heme iron center, enabling the activation of molecular oxygen for hydroxylation reactions [8]. These systems demonstrate remarkable regioselectivity, often hydroxylating specific carbon positions with high precision.

Enzymatic Epoxide Ring-Opening Reactions

The epoxide functional group in 16alpha,17alpha-epoxypregnenolone represents a highly reactive site that can undergo various ring-opening reactions catalyzed by microbial enzymes. Epoxide hydrolases constitute the primary class of enzymes responsible for the hydrolytic opening of epoxide rings, converting these strained three-membered cyclic ethers into their corresponding vicinal diols [9].

Epoxide hydrolases operate through a two-step mechanism involving the formation of a covalent enzyme-substrate intermediate followed by hydrolysis to yield the final diol product. The first step involves nucleophilic attack by an aspartic acid residue on one of the epoxide carbons, forming an ester intermediate. Subsequently, a histidine-activated water molecule attacks this intermediate, leading to ring opening and the formation of a trans-diol with inversion of stereochemistry at the site of nucleophilic attack [9].

Penicillium lanosocoeruleum demonstrates a unique epoxide ring-opening capability with 16alpha,17alpha-epoxypregnenolone, proceeding with retention of stereochemistry to produce four distinct 16alpha-hydroxy-lactones [2]. This unusual stereochemical outcome suggests the involvement of a specialized enzymatic mechanism that differs from typical epoxide hydrolase activity. The formation of multiple hydroxylated lactone products indicates the presence of cascade reactions involving both epoxide opening and subsequent Baeyer-Villiger oxidation [2].

The substrate specificity of epoxide hydrolases varies significantly among different enzyme families. Microsomal epoxide hydrolases typically show high activity toward xenobiotic epoxides and certain steroid epoxides, including 16alpha,17alpha-epoxyandrosten-3-one [9]. These enzymes play crucial roles in detoxification processes, converting potentially harmful epoxide intermediates into more water-soluble and easily excretable metabolites [9].

Bacterial epoxide hydrolases, such as those found in Mycobacterium tuberculosis, demonstrate the capability to hydrolyze bulky lipophilic epoxides including cholesterol 5,6-oxide [10]. These enzymes often exhibit different substrate preferences compared to their eukaryotic counterparts, reflecting the distinct metabolic requirements and environmental challenges faced by bacterial organisms [11].

Metabolic Byproducts and Derivative Formation

The biotransformation of 16alpha,17alpha-epoxypregnenolone generates a diverse array of metabolic byproducts and derivatives that reflect the complex enzymatic capabilities of different microorganisms. These products often represent valuable pharmaceutical intermediates or possess biological activities that make them suitable for further development as therapeutic agents.

Hydroxylated derivatives constitute a major class of metabolic products formed during the biotransformation of 16alpha,17alpha-epoxypregnenolone. Penicillium decumbens produces novel 7beta-hydroxy and 11alpha-hydroxy derivatives through previously uncharacterized hydroxylation activities [12]. The formation of 7beta-hydroxy-16alpha,17alpha-epoxyprogesterone and 7beta,11alpha-dihydroxy-16alpha,17alpha-epoxyprogesterone represents the first report of these specific hydroxylation patterns in microbial steroid metabolism [12].

Lactone formation through Baeyer-Villiger oxidation represents another significant pathway for derivative formation. The conversion of 16alpha,17alpha-epoxypregnenolone to various lactone products, including 16alpha-hydroxy-lactones and 17a-oxa-D-homo-androstan-17-one derivatives, demonstrates the versatility of fungal enzyme systems [2]. These lactone products often possess enhanced biological activities compared to their parent compounds and serve as important intermediates in pharmaceutical synthesis [13].

Reduced derivatives also emerge as significant metabolic products in certain microbial systems. Penicillium lanosocoeruleum demonstrates the unique ability to perform hydrogenation of the 5-ene double bond, leading to the formation of 3beta,16alpha-dihydroxy-17a-oxa-D-homo-5alpha-androstan-17-one [2]. This reductive pathway represents an alternative metabolic route that can occur alongside oxidative transformations, highlighting the metabolic flexibility of fungal systems.

The formation of conjugated metabolites through phase II metabolic reactions represents another important aspect of derivative formation. Sulfation and glucuronidation reactions, catalyzed by sulfotransferases and glucuronosyltransferases respectively, increase the water solubility and facilitate the excretion of steroid metabolites [14]. These conjugation reactions are particularly important for Δ5-steroids, which are predominantly excreted as their sulfate conjugates [14].

Sequential biotransformation reactions often lead to the formation of complex metabolite mixtures containing multiple derivatives of the parent compound. The cascade reactions observed in Isaria farinosa cultures, involving hydrolysis of acetyl groups, 11alpha-hydroxylation, and subsequent oxidation reactions, demonstrate how multiple enzymatic activities can act in concert to generate structurally diverse products [15]. These cascade processes often result in products with enhanced pharmaceutical properties compared to single-step biotransformation products.

The identification and characterization of these metabolic byproducts and derivatives provide valuable insights into the catalytic capabilities of different microorganisms and inform the development of optimized bioprocesses for the production of specific target compounds. Understanding the factors that influence product distribution and yield enables the rational design of fermentation conditions and strain selection strategies for maximizing the production of desired metabolites.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant